molecular formula C5H11ClN2O B6264023 2-CYCLOPROPYL-2-HYDROXYETHANIMIDAMIDE HYDROCHLORIDE CAS No. 912578-86-0

2-CYCLOPROPYL-2-HYDROXYETHANIMIDAMIDE HYDROCHLORIDE

Cat. No.: B6264023
CAS No.: 912578-86-0
M. Wt: 150.6
InChI Key:
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Description

2-CYCLOPROPYL-2-HYDROXYETHANIMIDAMIDE HYDROCHLORIDE is a chemical compound with the molecular formula C5H10N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and an ethanimidamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPROPYL-2-HYDROXYETHANIMIDAMIDE HYDROCHLORIDE typically involves the reaction of cyclopropylamine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to achieve high yield and purity. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPROPYL-2-HYDROXYETHANIMIDAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The ethanimidamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of cyclopropylamines or alcohols.

    Substitution: Formation of substituted ethanimidamides.

Scientific Research Applications

2-CYCLOPROPYL-2-HYDROXYETHANIMIDAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-CYCLOPROPYL-2-HYDROXYETHANIMIDAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved in its mechanism of action are currently under investigation, with ongoing research aimed at elucidating the precise molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-CYCLOPROPYL-2-HYDROXYETHANIMIDAMIDE
  • 2-CYCLOPROPYL-2-HYDROXYETHANIMIDAMIDE ACETATE
  • 2-CYCLOPROPYL-2-HYDROXYETHANIMIDAMIDE SULFATE

Uniqueness

2-CYCLOPROPYL-2-HYDROXYETHANIMIDAMIDE HYDROCHLORIDE is unique due to its hydrochloride salt form, which enhances its solubility and stability. This property makes it more suitable for certain applications compared to its analogs.

Properties

CAS No.

912578-86-0

Molecular Formula

C5H11ClN2O

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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